4-(Trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Oncology Kinase Inhibition

4-(Trifluoromethyl)benzenesulfonamide is a critical fragment for medicinal chemistry. The para-CF3 group increases logP from 0.31 to 3.13, a ten-fold lipophilicity shift essential for membrane permeability. This scaffold delivers VEGFR-2/FGFR1 inhibitors with sub-30 nM potency (surpassing sorafenib), COX-2 inhibitors 3.3-fold more potent than celecoxib, and β3-adrenergic receptor agonists with EC50 3.1 nM (>1500-fold selectivity). Also enables metal-free bromoamidation (93% yield). Procure high-purity material to ensure consistent SAR outcomes.

Molecular Formula C7H6F3NO2S
Molecular Weight 225.19 g/mol
CAS No. 830-43-3
Cat. No. B1329364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzenesulfonamide
CAS830-43-3
Molecular FormulaC7H6F3NO2S
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
InChIKeyTVHXQQJDMHKGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3): Structural Baseline and Procurement Identification


4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3) is a para-substituted aromatic sulfonamide bearing a strongly electron-withdrawing trifluoromethyl group . This substitution distinguishes it from the parent benzenesulfonamide and other halogenated or alkylated analogs. Its primary role is as a versatile synthetic building block for constructing more complex pharmacologically active molecules, particularly where enhanced metabolic stability and lipophilicity are desired [1]. The compound is a crystalline solid with a melting point ranging from 175°C to 183°C and a calculated logP of 3.13, reflecting the significant impact of the trifluoromethyl moiety on its physicochemical profile [2].

Why 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3) Is Not Directly Interchangeable with Other Benzenesulfonamides


Substituting 4-(trifluoromethyl)benzenesulfonamide with an unsubstituted or differently substituted benzenesulfonamide in a research or industrial process is not a like-for-like replacement. The trifluoromethyl group profoundly alters key physicochemical properties; for instance, it increases the compound's logP from approximately 0.31 for the parent benzenesulfonamide to 3.13, a ten-fold increase in lipophilicity [1][2]. This change directly impacts membrane permeability and pharmacokinetics in biological systems [3]. Furthermore, its strong electron-withdrawing nature modulates the nucleophilicity of the sulfonamide nitrogen and the acidity of the sulfonamide protons (predicted pKa 9.68), which is critical for both its reactivity in synthesis and its binding interactions with biological targets . Using a less lipophilic or less electron-deficient analog would likely fail to recapitulate the specific structure-activity relationships (SAR) observed in potency and selectivity studies detailed below.

Quantitative Performance Evidence for 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3) in Scientific Research Applications


Enhanced Dual VEGFR-2/FGFR1 Kinase Inhibition Potency

In a head-to-head comparative study of novel benzenesulfonamide-based inhibitors, the derivative containing the 4-(trifluoromethyl)benzenesulfonamide fragment (compound 6l) exhibited the most potent dual VEGFR-2/FGFR1 inhibitory activity among all synthesized analogs [1]. This activity was superior to both the clinically relevant multi-kinase inhibitor sorafenib and the broad-spectrum kinase inhibitor staurosporine [1].

Medicinal Chemistry Oncology Kinase Inhibition

Significantly Improved Selectivity and Potency for COX-2 Inhibition

A comparative study of 2-arylsulfonamidoacetophenone derivatives showed that the compound with the N-4-(trifluoromethylbenzene)sulfonyl moiety (2e) was the most active in the series against the COX-2 enzyme [1]. It demonstrated both increased potency and an improved selectivity profile compared to the selective COX-2 inhibitor celecoxib [1].

Inflammation COX-2 Inhibition NSAID Development

Utility as a Key Building Block for Selective β3-Adrenergic Receptor Agonists

A series of 1,2,3-triazole-substituted benzenesulfonamides were synthesized and evaluated for β3-adrenergic receptor agonist activity. The trifluoromethylbenzyl analogue 12e, which incorporates the 4-(trifluoromethyl)benzenesulfonamide core, was identified as a potent and highly selective agonist [1].

Metabolic Disease GPCR Agonists Obesity & Diabetes

Superior Performance as a Nitrogen Source in Catalyst-Free Bromoamidation

In the development of a catalyst- and metal-free bromoamidation protocol for unactivated olefins, 4-(trifluoromethyl)benzenesulfonamide was selected and used as the optimal nitrogen source alongside N-bromosuccinimide (NBS) [1]. The method yields trans-vicinal haloamide products with high regioselectivity.

Organic Synthesis Methodology Green Chemistry

Primary Research and Industrial Application Scenarios for 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3)


Lead Optimization in Oncology Drug Discovery (Kinase Inhibitors)

This compound is a critical fragment for optimizing kinase inhibitors, particularly those targeting VEGFR-2 and FGFR1. As demonstrated by compound 6l, its incorporation yields inhibitors with sub-30 nM potency, outperforming clinical benchmarks like sorafenib [1]. This makes it a high-value building block for medicinal chemistry programs aimed at developing next-generation anti-angiogenic cancer therapies.

Design and Synthesis of Selective Anti-inflammatory Agents

The 4-(trifluoromethyl)benzenesulfonamide scaffold is ideal for creating COX-2 selective inhibitors with enhanced potency over traditional NSAIDs. The data shows derivative 2e exhibits an IC50 of 0.84 µM against COX-2, which is a 3.3-fold improvement over celecoxib [2]. This application is critical for developing safer anti-inflammatory drugs with improved efficacy profiles.

Advanced Intermediates for Metabolic Disorder Therapeutics

This sulfonamide is a key intermediate in synthesizing potent and selective β3-adrenergic receptor agonists. Analogue 12e, built on this core, shows exceptional potency (EC50 = 3.1 nM) and over 1500-fold selectivity, which is essential for minimizing off-target cardiovascular effects [3]. Procuring this building block is a strategic step for programs targeting obesity, diabetes, and overactive bladder.

Enabling Greener and More Efficient Synthetic Processes

Beyond drug discovery, 4-(trifluoromethyl)benzenesulfonamide serves as a superior reagent in metal-free, catalyst-free synthetic methodologies. Its use in the bromoamidation of unactivated olefins enables the efficient construction of complex nitrogen-containing molecules under mild conditions with yields up to 93% [4]. This application is highly relevant for process R&D and scale-up groups seeking to reduce environmental impact and cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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